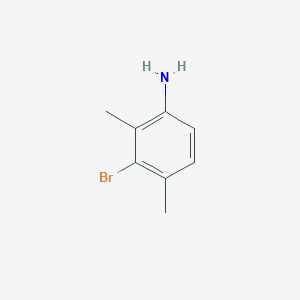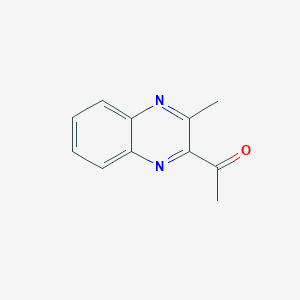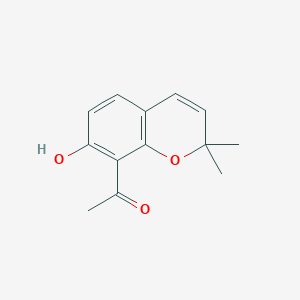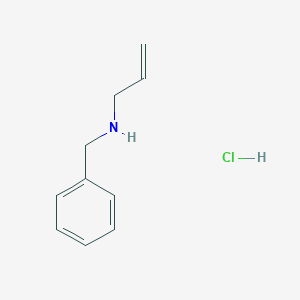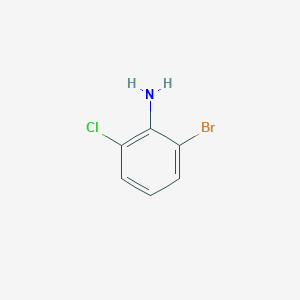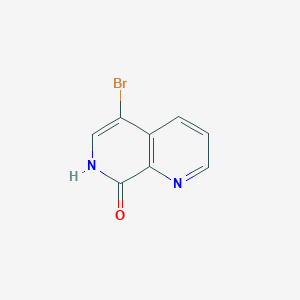
5-Bromo-1,7-naphthyridin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-1,7-naphthyridin-8(7H)-one" is closely related to the naphthyridine derivatives discussed in the provided papers. These derivatives are of significant interest due to their potential applications in medicinal chemistry and supramolecular chemistry. The papers provided focus on the synthesis, structural analysis, and potential applications of various naphthyridine derivatives, which can offer insights into the properties and behaviors of "5-Bromo-1,7-naphthyridin-8(7H)-one".
Synthesis Analysis
The synthesis of naphthyridine derivatives can involve multiple steps, including nucleophilic substitution, reductive amination, and condensation reactions. For instance, the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines is achieved through nucleophilic replacement of a chloro substituent with appropriate amines starting from nicotinic acid . Similarly, the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives is described via lithiation of Schiff's bases, followed by formylation and reductive amination . These methods could potentially be adapted for the synthesis of "5-Bromo-1,7-naphthyridin-8(7H)-one".
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by X-ray diffraction analysis, which provides detailed information about the crystal packing and hydrogen bonding interactions within the compounds . The presence of hydrogen bonds, such as N-H...O and O-H...O, is a common feature in these structures, contributing to the formation of 3D framework structures . These structural insights are crucial for understanding the molecular geometry and potential binding interactions of "5-Bromo-1,7-naphthyridin-8(7H)-one".
Chemical Reactions Analysis
Naphthyridine derivatives can participate in various chemical reactions, primarily driven by their interactions with other molecules. The formation of supramolecular adducts through classical hydrogen bonds and other noncovalent intermolecular interactions is a key aspect of their reactivity . These interactions facilitate the assembly of complex structures and are essential for the design of functional materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as melting points and solubility, can be influenced by their molecular structure and the nature of substituents on the naphthyridine core . Elemental analysis and infrared spectroscopy are commonly used to characterize these compounds and confirm their chemical composition . The presence of bromine and other substituents can significantly affect the electronic properties and reactivity of the naphthyridine ring, which is important for their potential applications in drug design and materials science.
Applications De Recherche Scientifique
Solvatochromism Studies
- The compound, closely related to 5-Bromo-1,7-naphthyridin-8(7H)-one, has been studied for its solvatochromism behavior. Research has shown that the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines is influenced by the solvent's polarity and its ability to donate or accept hydrogen bonds. The interaction of these compounds with the solvent and their relative stabilities are crucial in understanding their behavior in different environments (Santo et al., 2003).
Amination Reactions
- The compound is significant in the field of organic synthesis, especially in amination reactions. Studies have shown that derivatives of 1,7-naphthyridine, such as 3-bromo and 3-chloro-1,7-naphthyridine, can undergo amination with potassium amide in liquid ammonia. This process is crucial for generating aminonaphthyridines, which are valuable in various chemical syntheses (Plas et al., 2010).
Fluorescent Properties
- Certain derivatives structurally similar to 5-Bromo-1,7-naphthyridin-8(7H)-one have been synthesized and analyzed for their photophysical properties. These compounds, with PRODAN-like cores and structural resemblance to cholesterol, have been examined as potential solvent polarity sensors due to their unique photophysical behavior, indicating the compound's potential in sensor technology and material science (Lopez & Abelt, 2012).
Antibacterial Properties
- Research has explored the antibacterial activity of 1,8-naphthyridine sulfonamide derivatives, closely related to 5-Bromo-1,7-naphthyridin-8(7H)-one. These studies aimed to evaluate their potential in inhibiting efflux resistance mechanisms in strains carrying TetK and MrsA efflux pumps, indicating their possible applications in developing new antibacterial agents (Oliveira-Tintino et al., 2020).
Propriétés
IUPAC Name |
5-bromo-7H-1,7-naphthyridin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSHCBPPPAJVAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2Br)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498386 |
Source


|
| Record name | 5-Bromo-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,7-naphthyridin-8(7H)-one | |
CAS RN |
67967-14-0 |
Source


|
| Record name | 5-Bromo-1,7-naphthyridin-8(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

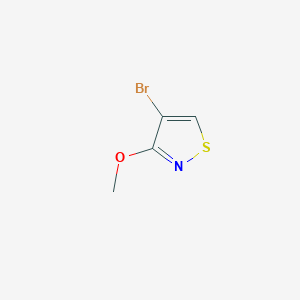
![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

